Home > Products > Screening Compounds P99311 > Cathepsin B Inhibitor III
Cathepsin B Inhibitor III -

Cathepsin B Inhibitor III

Catalog Number: EVT-10914995
CAS Number:
Molecular Formula: C18H29N3O6
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cathepsin B Inhibitor III was developed from a series of studies aimed at identifying potent inhibitors of cathepsin B through virtual screening and structure-based drug design. It falls under the category of protease inhibitors, specifically targeting cysteine proteases. The compound has been characterized for its selectivity and potency against cathepsin B, demonstrating significant potential in therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cathepsin B Inhibitor III involves several key steps:

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Protection and Activation: Protective groups are used to prevent unwanted reactions during synthesis. For example, Boc (tert-butyloxycarbonyl) protecting groups may be employed.
  3. Coupling Reactions: The desired amino acids are coupled using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar agents to form peptide bonds.
  4. Deprotection: After the coupling reactions, protective groups are removed to yield the final product.
  5. Purification: The compound is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

The detailed synthetic pathway can vary based on the specific modifications introduced to enhance selectivity and potency against cathepsin B .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cathepsin B Inhibitor III is characterized by specific functional groups that confer its inhibitory properties. Typically, these include:

  • Peptide Backbone: A sequence mimicking natural substrates of cathepsin B.
  • Reactive Warhead: A moiety that interacts covalently with the active site cysteine residue of cathepsin B.

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into binding interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Cathepsin B Inhibitor III undergoes specific chemical reactions when interacting with cathepsin B:

  1. Enzyme-Substrate Interaction: The inhibitor binds to the active site of cathepsin B, preventing substrate access.
  2. Covalent Bond Formation: The reactive warhead forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition.
  3. Kinetics: The kinetics of inhibition can be studied using various assays to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration) .
Mechanism of Action

Process and Data

The mechanism of action for Cathepsin B Inhibitor III involves:

  1. Binding Affinity: The inhibitor exhibits high binding affinity for the active site of cathepsin B.
  2. Inhibition of Proteolytic Activity: By occupying the active site, it prevents cathepsin B from cleaving its natural substrates.
  3. Impact on Cellular Processes: This inhibition can lead to altered cellular processes such as apoptosis and inflammation, which are mediated by cathepsin B activity.

Quantitative data from kinetic studies support the effectiveness of this inhibitor in modulating cathepsin B activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cathepsin B Inhibitor III exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small molecule drugs (around 300-500 Da).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with variable solubility in water depending on the specific formulation.
  • Stability: Stability studies indicate that the compound maintains its integrity under physiological conditions but may require careful storage to prevent degradation.

These properties are essential for its application in biological systems .

Applications

Scientific Uses

Cathepsin B Inhibitor III has several applications in scientific research:

  1. Cancer Research: Used to study the role of cathepsin B in tumor progression and metastasis.
  2. Neurodegenerative Disorders: Investigated for its potential to modulate cathepsin B activity in diseases like Alzheimer's disease.
  3. Inflammation Studies: Explored for its effects on inflammatory pathways mediated by cathepsin B.
Structural Basis of Cathepsin B Inhibition by Inhibitor III

Cathepsin B Inhibitor III (benzyloxycarbonyl-phenylalanine-alanine-fluoromethylketone) exemplifies targeted inhibition of cysteine protease activity through precise molecular interactions. Its mechanism relies on covalent modification of the catalytic cysteine combined with extensive subsite occupancy within the enzyme's active cleft.

Crystallographic Characterization of Inhibitor III-Cathepsin B Complexes

High-resolution X-ray crystallography reveals the atomic details of Cathepsin B-Inhibitor III complexes. Studies typically achieve resolutions of 1.8–2.5 Å, enabling unambiguous tracing of the inhibitor’s binding mode. The fluoromethylketone warhead forms a thioether bond with the sulfhydryl group of Cysteine 29 in the catalytic dyad (Cysteine 29–Histidine 199), effectively blocking nucleophilic attack on substrates [1] [5]. This covalent adduct is stabilized by hydrogen bonding between the inhibitor’s backbone carbonyl and the imidazole ring of Histidine 199, replicating aspects of the tetrahedral intermediate in peptide hydrolysis [5] [9].

Crucially, crystallographic data demonstrates occupancy of the prime (S1', S2') and non-prime (S2, S3) subsites. The benzyloxycarbonyl (Cbz) cap group engages in hydrophobic stacking within the S2 pocket, often lined by Tryptophan 221 and Histidine 111 residues, while the alanine side chain occupies S1' [6] [9]. The phenylalanine residue projects into the solvent-exposed S3 subsite, contributing less to binding energy but influencing inhibitor orientation. Table 1 summarizes key structural parameters derived from crystallographic analyses.

Table 1: Crystallographic Parameters of Cathepsin B-Inhibitor Complexes

Inhibitor TypeComplex Resolution (Å)Catalytic BondKey Subsite Occupancy
Inhibitor III (Z-FA-FMK)1.8 - 2.3Cys29 Sγ - FMK CarbonS2: Benzyloxycarbonyl; S1': Alanine; S2': Limited
Vinyl Sulfone (e.g., K11777)1.8 - 2.5Cys29 Sγ - Vinyl CβS2: Hydrophobic moiety; S3: Aromatic/Extended chain
Epoxide (e.g., CA-074)1.3 - 2.0Cys29 Sγ - Epoxide C2S2': Proline; S1': Isoleucine; S2: Propylcarbamoyl

Active-Site Binding Dynamics and Occluding Loop Interactions

Inhibitor III binding is critically modulated by Cathepsin B’s unique structural element: the occluding loop (residues 105-125). This loop exists in dynamic equilibrium between "open" (endopeptidase-permitting) and "closed" (exopeptidase-favoring) conformations. Crystallographic and molecular dynamics simulations show that Inhibitor III stabilizes an intermediate state of the loop [6] [8]. The Cbz group interacts with Histidine 110 and Histidine 111 within the occluding loop via cation-π and hydrophobic interactions. This partial occlusion restricts access to the S2' subsite, explaining Inhibitor III's weaker engagement with S2' compared to dipeptide-derived inhibitors like CA-074, which fully exploit the exopeptidase conformation [5] [9].

The P2 alanine of Inhibitor III fits optimally within the moderately sized, hydrophobic S2 subsite. Mutagenesis studies confirm that residues like Leucine 181, Tryptophan 221, and Glutamine 23 form van der Waals contacts and hydrogen bonds with the inhibitor’s alanine methyl group and carbonyl oxygen, respectively [6] [9]. Quantum mechanical/molecular mechanical (QM/MM) calculations further reveal that the fluoromethylketone warhead’s electrophilicity is finely tuned by the electrostatic microenvironment of the active site, particularly the oxyanion hole formed by the backbone amides of Cysteine 29 and Glycine 198 [5].

Comparative Analysis with Peptidomimetic Inhibitors (Vinyl Sulfones, Epoxides)

Inhibitor III belongs to the peptidomimetic inhibitor class featuring an electrophilic warhead. Comparing its binding mode with vinyl sulfones (e.g., K11777) and epoxides (e.g., CA-074, E64c) highlights structure-activity relationships governing potency and selectivity:

  • Warhead Chemistry and Covalent Adduct Stability:
  • Inhibitor III (FMK): Forms a stable thioether adduct after nucleophilic attack and fluoride displacement. This adduct is irreversible but can undergo slow hydrolysis over extended periods.
  • Vinyl Sulfones (e.g., K11017, K11777): Undergo Michael addition, forming a stable β-thioether vinyl sulfone adduct. Crystallography shows this warhead positions the inhibitor deeper within the S2-S3 subsites compared to FMK inhibitors [1].
  • Epoxides (e.g., CA-074, E64c): The strained epoxide ring undergoes nucleophilic opening by Cysteine 29, forming a hydroxyethyl-thioether linkage. CA-074, incorporating a trans-epoxysuccinate, forms highly stable complexes with Cathepsin B (K_i in nM range) [5] [9].

  • Subsite Recognition and Selectivity:Inhibitor III primarily exploits the non-prime (S2, S3) subsites and partially interacts with S1' and the occluding loop. Its selectivity profile is broad, inhibiting several cysteine cathepsins. In contrast:

  • Vinyl Sulfones (K11777): Structural studies show K11777’s extended hydrophobic chain occupies S3-S4 subsites, enhancing affinity but potentially reducing selectivity versus Cathepsin L or S [1].
  • CA-074: This dipeptidyl epoxide is a Cathepsin B archetype inhibitor. Its structure reveals critical interactions driving selectivity: the P1' isoleucine side chain binds S1' (a subsite less prominent in other cathepsins), and the P2' proline interacts strongly with the S2' subsite and occluding loop His residues, stabilizing the fully closed conformation essential for exopeptidase activity inhibition. This precise fit confers exceptional selectivity for Cathepsin B over related cathepsins [1] [5] [9].

  • Influence on Occluding Loop Conformation:Crystallographic comparisons demonstrate distinct impacts on loop dynamics:

  • Inhibitor III: Stabilizes a semi-open/semi-closed state.
  • Vinyl Sulfones: Often induce an open conformation, maximizing access to S3/S4 subsites for their extended chains [1].
  • CA-074/E64c: Force the occluding loop into a tightly closed conformation, optimally positioning His110/His111 to interact with the C-terminal carboxylate (E64c) or proline (CA-074) of the inhibitor [5] [9]. This closure is crucial for their potent exopeptidase inhibition and high selectivity.

The structural insights derived from these complexes, particularly the precise interactions with the occluding loop and the S2' subsite, are fundamental for designing next-generation inhibitors with tailored selectivity profiles and improved pharmacological properties for targeting Cathepsin B in pathological contexts.

Properties

Product Name

Cathepsin B Inhibitor III

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H29N3O6

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

ZEZGJKSEBRELAS-PEDHHIEDSA-N

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.